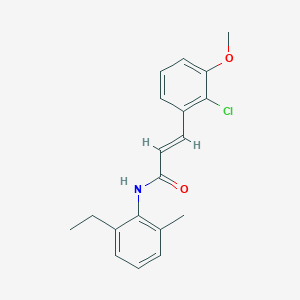
3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide is a synthetic organic compound characterized by its unique chemical structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide typically involves a multi-step process. The initial step often includes the preparation of the starting materials, which are then subjected to a series of chemical reactions to form the desired compound. Common synthetic routes may involve the use of reagents such as chlorinating agents, methoxylating agents, and amide-forming reagents under controlled conditions of temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often involves the optimization of reaction conditions to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-methylphenyl)-2-propenamide
- 3-(2-Chloro-3-methoxyphenyl)-N-(6-methylphenyl)-2-propenamide
Uniqueness
Compared to similar compounds, 3-(2-Chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)-2-propenamide is unique due to its specific substitution pattern on the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
853349-95-8 |
|---|---|
Fórmula molecular |
C19H20ClNO2 |
Peso molecular |
329.8 g/mol |
Nombre IUPAC |
(E)-3-(2-chloro-3-methoxyphenyl)-N-(2-ethyl-6-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20ClNO2/c1-4-14-8-5-7-13(2)19(14)21-17(22)12-11-15-9-6-10-16(23-3)18(15)20/h5-12H,4H2,1-3H3,(H,21,22)/b12-11+ |
Clave InChI |
ZSPYPTZCNGHDSK-VAWYXSNFSA-N |
SMILES isomérico |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=C(C(=CC=C2)OC)Cl)C |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)C=CC2=C(C(=CC=C2)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



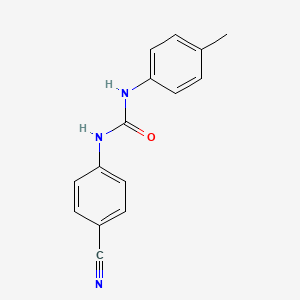


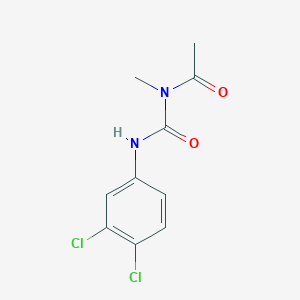


![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
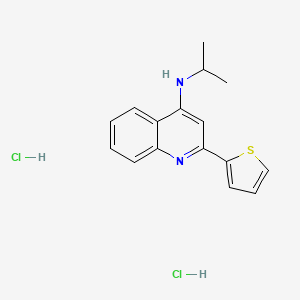
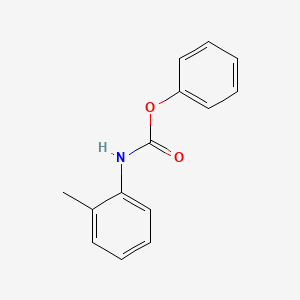

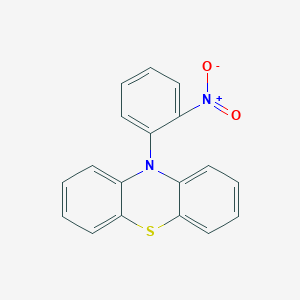

![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
